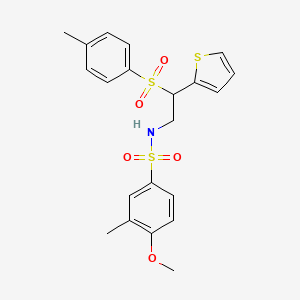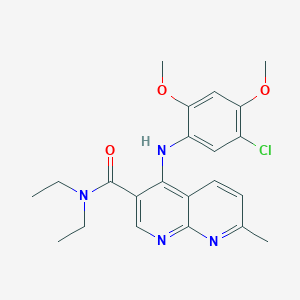![molecular formula C27H24N4O3 B2380730 2-(2-(2,4-dimetilfenil)-2-oxoetil)-4-feniletil-[1,2,4]triazolo[4,3-a]quinazolina-1,5(2H,4H)-diona CAS No. 1357823-44-9](/img/structure/B2380730.png)
2-(2-(2,4-dimetilfenil)-2-oxoetil)-4-feniletil-[1,2,4]triazolo[4,3-a]quinazolina-1,5(2H,4H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a complex organic compound belonging to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities . They can interact with their targets in various ways, leading to different biochemical changes.
Biochemical Pathways
It is known that triazole compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The synthesis of similar triazole compounds has been reported , suggesting that the compound could potentially be synthesized and metabolized in a similar manner.
Result of Action
It is known that triazole compounds can have a wide range of biological activities . This suggests that the compound could potentially have multiple effects at the molecular and cellular level.
Action Environment
The synthesis of similar triazole compounds has been reported to be influenced by environmental conditions . This suggests that the action, efficacy, and stability of the compound could potentially be influenced by environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often facilitated by catalysts.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline core.
Ultrasound-promoted reaction: This method enhances reaction rates and selectivity.
Phase-transfer catalysis: This technique facilitates the transfer of reactants between different phases, improving reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above methods, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction removes oxygen or adds hydrogen, often used to modify the compound’s activity.
Substitution: Halogenation or alkylation reactions can introduce new substituents, enhancing biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or halogen groups .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-18-12-13-21(19(2)16-18)24(32)17-30-27(34)31-23-11-7-6-10-22(23)25(33)29(26(31)28-30)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHFPAVJVHTULT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)

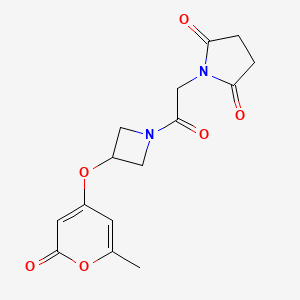
![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)
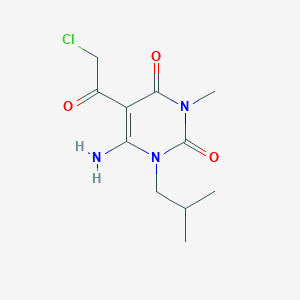
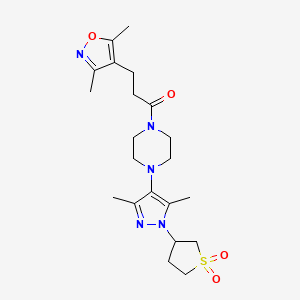

![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)
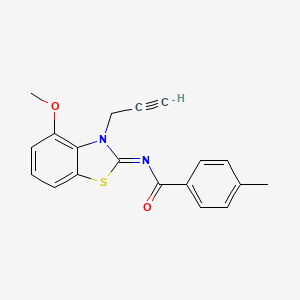
![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)
![N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2380661.png)
![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)
